magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
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Overview
Description
Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex organometallic compound. It is a derivative of tetraphenylporphyrin, a synthetic heterocyclic compound that resembles naturally occurring porphyrins found in hemoglobin and cytochromes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of tetraphenylporphyrin with a magnesium salt under controlled conditions. One common method involves the use of magnesium acetate in a solvent such as chloroform or benzene . The reaction is usually carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles such as halogens and alkylating agents are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its potential role in mimicking biological processes involving porphyrins.
Medicine: Explored for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of sensors and as a component in advanced materials.
Mechanism of Action
The mechanism of action of magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to interact with various molecular targets. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. This compound can participate in redox reactions, making it valuable in catalytic and photodynamic applications .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: The parent compound without the magnesium ion.
Zinc;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide: A similar compound with zinc instead of magnesium.
Iron;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide: A similar compound with iron as the central metal ion.
Uniqueness
Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the specific properties imparted by the magnesium ion. It exhibits distinct redox behavior and stability compared to its zinc and iron counterparts. Additionally, its applications in photodynamic therapy and catalysis are areas where it stands out .
Properties
Molecular Formula |
C44H38MgN4 |
---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-24,33,36,41,44-45,48H,25-28H2;/q-2;+2 |
InChI Key |
ZZNDSBRYRUWPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C(N2)CC3=CC(=C([N-]3)CC4C=C(C(N4)CC5=CC(=C1[N-]5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2] |
Origin of Product |
United States |
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